3-Bromo-1-(4-fluorophenyl)propan-1-one
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Overview
Description
3-Bromo-1-(4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a brominated ketone that features a bromine atom and a fluorine atom attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-fluorophenyl)propan-1-one typically involves the bromination of 1-(4-fluorophenyl)propan-1-one. One common method is the reaction of 4-fluoroacetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at room temperature.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.
Reduction: 3-Bromo-1-(4-fluorophenyl)propan-1-ol.
Oxidation: 3-Bromo-1-(4-fluorophenyl)propanoic acid.
Scientific Research Applications
3-Bromo-1-(4-fluorophenyl)propan-1-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound can form covalent bonds with nucleophilic residues in proteins, altering their function and activity .
Comparison with Similar Compounds
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but with an additional bromine atom instead of fluorine.
1-(4-Fluorophenyl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of fluorine, affecting its electronic properties and reactivity.
Uniqueness: 3-Bromo-1-(4-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential in various scientific applications .
Properties
IUPAC Name |
3-bromo-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSYJZRWNVAYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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